Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a white crystalline solid that has a molecular weight of 308.39 g/mol. It is soluble in water and organic solvents, making it a versatile compound for use in various research applications.
Wirkmechanismus
The mechanism of action of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is not well understood. However, it is believed that the compound acts as a nucleophile in chemical reactions, allowing it to react with other molecules and form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- in lab experiments is its versatility. It can be used in a variety of chemical reactions and has been shown to produce high yields of the desired products. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. One area of research could focus on developing more efficient synthesis methods for the compound, which could help to reduce its cost and make it more accessible for use in research. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields of research. Finally, research could focus on developing new compounds based on the structure of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-, which could have even greater potential for use in scientific research.
In conclusion, Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has a wide range of potential applications in scientific research. Its versatility and relative non-toxicity make it an attractive option for use in various chemical reactions. While there is still much to learn about this compound, continued research could lead to new discoveries and advancements in various fields of scientific research.
Synthesemethoden
The synthesis of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- involves the reaction of 2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in chemical synthesis. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
92491-20-8 |
---|---|
Produktname |
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-(3-acetamido-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(12-8(2)14)5-4-6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
NAXDRCLBFGZQSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
Andere CAS-Nummern |
92491-20-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.